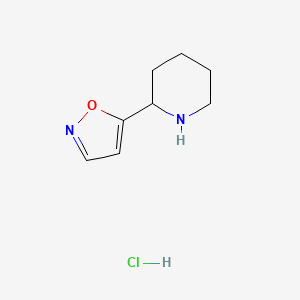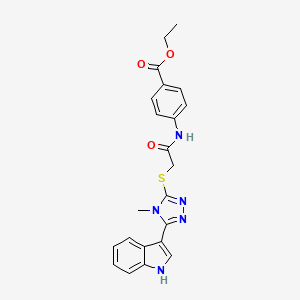
2-Isoxazol-5-ylpiperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isoxazoles, the class of compounds to which 2-Isoxazol-5-ylpiperidine hydrochloride belongs, has been a subject of extensive research . The main methods of isoxazole synthesis include the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones .Molecular Structure Analysis
The molecular structure of this compound consists of an isoxazole ring attached to a piperidine ring. The isoxazole ring is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom .Chemical Reactions Analysis
Isoxazoles are known for their synthetic versatility. The presence of the labile N–O bond in the isoxazole ring allows for the generation of various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Physical And Chemical Properties Analysis
This compound has a molecular weight of 188.65 g/mol. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Antiviral and Anticancer Properties 2-Isoxazol-5-ylpiperidine hydrochloride derivatives have been synthesized and exhibit noteworthy biological activities. A study demonstrated the synthesis of 5-isoxazol-5-yl-2′-deoxyuridines that showed activity against a range of viruses including herpes simplex viruses and other RNA viruses, although they were inactive against corona, influenza viruses, and HIV (Lee, Park & Kim, 2008). Additionally, 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones synthesized through a green process demonstrated notable anticancer activity against lung cancer cells and exhibited electrochemical properties that are indicative of potential antioxidant agents (Badiger, Khatavi & Kamanna, 2022).
Neuroprotection and Receptor Antagonism Another study focused on the development of novel excitatory amino acid (EAA) receptor antagonists derived from isoxazole amino acid, which showed potential neuroprotective effects against neurotoxicity induced by certain excitatory agents (Krogsgaard‐Larsen et al., 1991).
Synthesis and Organic Chemistry Applications The compound's derivatives have also found extensive applications in organic synthesis and drug discovery. A study presented a stereoselective synthesis method for methyleneoxy-substituted isoxazolidines, highlighting their utility in organic synthesis, drug discovery, and chemical biology (Karyakarte, Smith & Chemler, 2012). Similarly, the synthesis of isoxazole derivatives, characterized by their broad spectrum of applications in medicinal chemistry, has been highlighted, underlining their role in various biological activities and as key components in organic materials (Duc & Dung, 2021).
Zukünftige Richtungen
Isoxazoles, including 2-Isoxazol-5-ylpiperidine hydrochloride, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing new synthetic strategies, designing new isoxazole derivatives, and exploring their potential applications in various fields .
Wirkmechanismus
Target of Action
Isoxazole derivatives, which include 2-isoxazol-5-ylpiperidine hydrochloride, have been found to exhibit a wide spectrum of biological activities . They have shown potential as analgesics, anti-inflammatory agents, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants . The specific targets for these activities can vary widely, depending on the specific isoxazole derivative and its molecular structure .
Mode of Action
Isoxazole derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For example, some isoxazole derivatives have been found to inhibit the activity of certain enzymes, leading to changes in cellular signaling pathways .
Biochemical Pathways
Isoxazole derivatives have been found to affect various biochemical pathways, depending on their specific targets . For example, some isoxazole derivatives have been found to affect pathways related to inflammation, cancer, and microbial infection .
Result of Action
Isoxazole derivatives have been found to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Biochemische Analyse
Biochemical Properties
It is known that isoxazole derivatives, to which this compound belongs, have a wide range of biological activities
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
5-piperidin-2-yl-1,2-oxazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-2-5-9-7(3-1)8-4-6-10-11-8;/h4,6-7,9H,1-3,5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMFFKIATYSHFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=NO2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-fluorophenoxy)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2415612.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2415613.png)

![3-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-phenylbenzofuran-2-carboxamide](/img/structure/B2415620.png)




![6-Bromothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2415625.png)
![N-[1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2415626.png)

![1-(3-Chlorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2415631.png)
![2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2415632.png)

